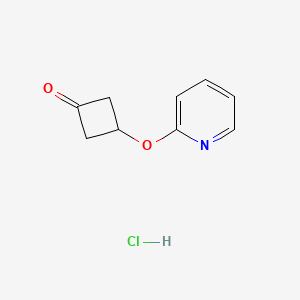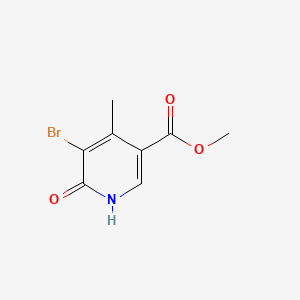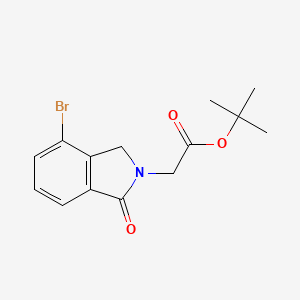
tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoindolines. This compound is characterized by the presence of a tert-butyl ester group and a bromo-substituted isoindoline moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate isoindoline derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. The carbonyl group in the isoindoline moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl bromoacetate: A related compound with similar reactivity but lacking the isoindoline moiety.
Isoindoline derivatives: Compounds with similar structural features but different substituents on the isoindoline ring.
Bromo-substituted esters: Compounds with a bromo group and an ester functional group, but different alkyl or aryl substituents.
Uniqueness
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to the combination of its tert-butyl ester group and the bromo-substituted isoindoline moiety. This combination imparts specific reactivity and binding properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C14H16BrNO3 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
tert-butyl 2-(7-bromo-3-oxo-1H-isoindol-2-yl)acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-12(17)8-16-7-10-9(13(16)18)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
HVEZTOLWPKCHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CC2=C(C1=O)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


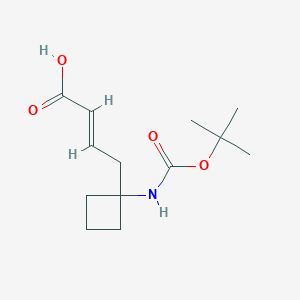
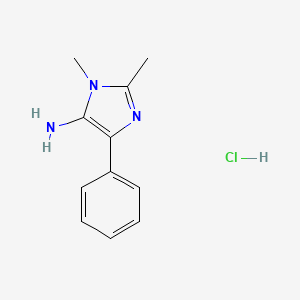
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
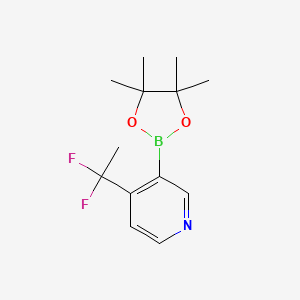


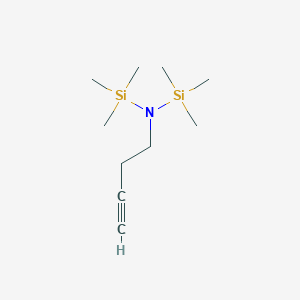
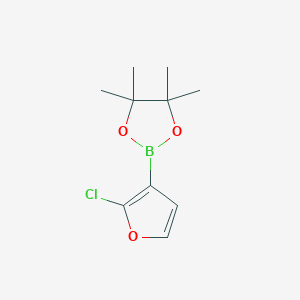
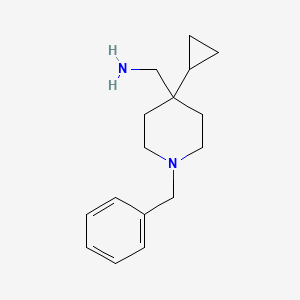
![4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B13460947.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
